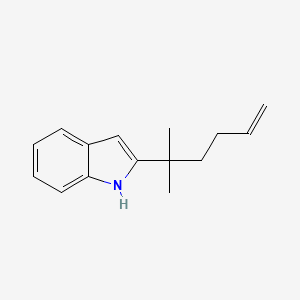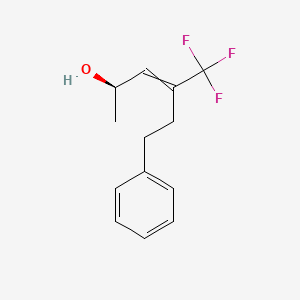
(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and an alcohol functional group
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing this compound involves an aldol condensation reaction between a suitable aldehyde and a ketone. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., phenylmagnesium bromide) reacts with a trifluoromethyl-substituted aldehyde to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation or Grignard reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
(2R)-6-phenylhex-3-en-2-ol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
(2R)-6-phenyl-4-methylhex-3-en-2-ol: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
(2R)-6-phenyl-4-(chloromethyl)hex-3-en-2-ol:
Uniqueness: The presence of the trifluoromethyl group in (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These features distinguish it from similar compounds and make it valuable for various applications.
Propiedades
Número CAS |
821799-27-3 |
|---|---|
Fórmula molecular |
C13H15F3O |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol |
InChI |
InChI=1S/C13H15F3O/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11/h2-6,9-10,17H,7-8H2,1H3/t10-/m1/s1 |
Clave InChI |
ZWDXIIZVEZJWEW-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C=C(CCC1=CC=CC=C1)C(F)(F)F)O |
SMILES canónico |
CC(C=C(CCC1=CC=CC=C1)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
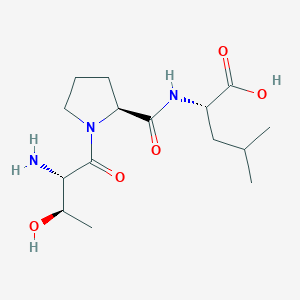
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
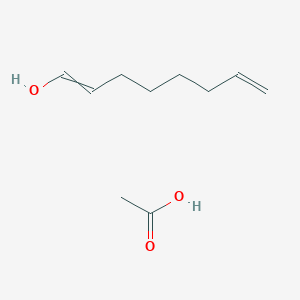
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
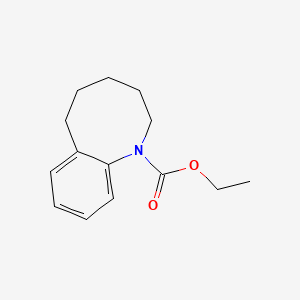
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

